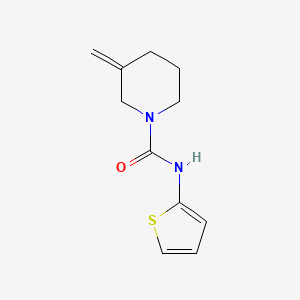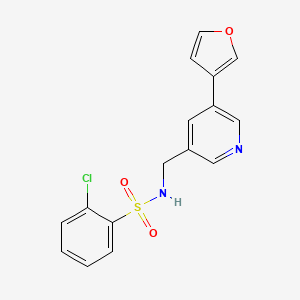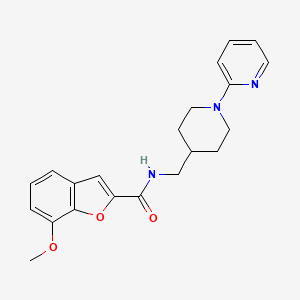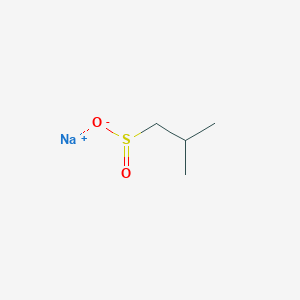![molecular formula C13H13Cl2N3S B2488320 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline CAS No. 320423-10-7](/img/structure/B2488320.png)
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds featuring chloro, ethylsulfanyl, imidazolyl, and aniline groups are of significant interest in the development of materials with unique antimicrobial, antioxidant, and potentially other significant biochemical activities. The synthesis and characterization of these compounds contribute to our understanding of their chemical behaviors and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where specific functional groups react to form more complex molecules. For example, Schiff base formation through condensation of aldehydes with amines in the presence of solvents like methanol at room temperature is a common approach (Jayanna et al., 2012).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR) are essential tools for determining the molecular structure of synthesized compounds. These analyses reveal the planarity, dihedral angles, and the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity (Su et al., 2013).
Chemical Reactions and Properties
Chemical properties such as reactivity towards other compounds, potential for cyclometalation, and the formation of specific functional groups through reactions like alkylbromination, thioesterification, and reduction are notable. These reactions can significantly alter the physical and chemical properties of the material (Cho et al., 2001).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are directly influenced by the molecular geometry and intermolecular forces present in the compound. Spectroscopic and theoretical investigations provide valuable data on these aspects, enhancing our understanding of how these compounds can be applied in various domains (Ceylan et al., 2016).
Chemical Properties Analysis
The chemical properties such as oxidation-reduction potential, susceptibility to hydrolysis, and interaction with biological molecules define the applications of these compounds. Research into the antimicrobial and antioxidant activities of similar compounds highlights the potential for their use in creating new therapeutic agents or materials with specific desired activities (Jayanna et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study reported the synthesis and evaluation of compounds structurally similar to the given chemical, exhibiting significant antibacterial activity. These compounds included derivatives of N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin. These synthesized compounds showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Synthesis and Structural Analysis
- A study focused on the synthesis of triflumizole, a compound with a similar structure, and analyzed its crystal structure. This research contributed to understanding the molecular configurations and interactions within such compounds (Kim, Park, Shin, & Kim, 2010).
Derivatives Synthesis
- Research on the reactions of para-substituted anilines with various reagents led to the formation of several compounds, including imidazolines and dihydroquinazolines. This study showcases the chemical versatility and potential for creating a range of derivatives from similar base structures (Yunnikova & Ésenbaeva, 2016).
Antifungal Activity
- Another study synthesized derivatives of imidazole and evaluated their antifungal and antibacterial activities. These compounds, similar in structure to the chemical , did not show significant antibacterial activities but exhibited moderate antifungal activities (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Self-Aggregation Study
- A study on benzimidazole and triazole adducts, similar in structure, showed interesting self-aggregation properties. This research contributes to the understanding of the molecular behavior of such compounds in different environments (Sahay & Ghalsasi, 2019).
Reaction with Copper(ii) Chloride
- Research into the reaction of a compound structurally similar to the query with copper(ii) chloride revealed an unusual result, contributing to the knowledge of how such chemicals interact with metal ions (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCDRSNBWNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)



![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)



![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
